N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine
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Overview
Description
N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a pyrazole ring substituted with a dimethyl group and a diethylethane-1,2-diamine moiety, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with N,N-diethylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols or amines .
Scientific Research Applications
N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine.
N,N-Diethylethane-1,2-diamine: Another precursor used in the synthesis.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents, such as 3,5-dimethylpyrazole.
Uniqueness
N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a diethylethane-1,2-diamine moiety makes it a versatile scaffold for various applications, distinguishing it from other pyrazole derivatives .
Properties
CAS No. |
1856077-64-9 |
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Molecular Formula |
C12H25ClN4 |
Molecular Weight |
260.81 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N',N'-diethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C12H24N4.ClH/c1-5-16(6-2)8-7-13-9-12-10-14-15(4)11(12)3;/h10,13H,5-9H2,1-4H3;1H |
InChI Key |
YPISILJEQGNUNX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=C(N(N=C1)C)C.Cl |
Origin of Product |
United States |
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